molecular formula C21H30N2O5 B560493 (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime CAS No. 1349848-90-3

(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime

Cat. No.: B560493
CAS No.: 1349848-90-3
M. Wt: 390.48
InChI Key: JEXHQZPMUKFOIV-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 8.31 (s, 1H, CH=N–O–)
    • δ 7.52–7.48 (m, 2H, aromatic)
    • δ 5.12 (quin, J = 6.8 Hz, 1H, cyclopentyl O–CH)
    • δ 3.87 (s, 3H, OCH₃)
    • δ 3.72–3.68 (m, 4H, morpholino N–CH₂)
    • δ 1.52–1.48 (m, 8H, cyclopentyl and morpholino CH₃).
  • ¹³C NMR (CDCl₃, 100 MHz) :

    • δ 168.9 (C=O, morpholino)
    • δ 152.1 (C=N, oxime)
    • δ 112.4–125.7 (aromatic carbons)
    • δ 80.3 (cyclopentyl O–C).

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
1640 ν(C=N) oxime stretch
1705 ν(C=O) morpholino
1260 ν(C–O–C) aryl ether

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ = 391.2 (calc. 390.48 for C₂₁H₃₀N₂O₅).
  • Fragmentation pathway: Loss of morpholino carbonyl (Δm/z = 98) and cyclopentyloxy group (Δm/z = 84).

Crystallographic Data and X-ray Diffraction Studies

While no single-crystal X-ray structure of this compound is publicly available, related PDE4D inhibitors (e.g., GEBR-32a) bound to the PDE4D catalytic domain (PDB: 6F6U) reveal:

  • Binding mode : The oxime oxygen forms hydrogen bonds with Gln369 (2.9 Å) and Phe372 (3.1 Å).
  • Morpholino interactions : The 2,6-dimethyl groups occupy hydrophobic pockets lined by Ile336 and Leu393.
  • Unit cell parameters (analogues):
Parameter Value
Space group P2₁2₁2₁
a, b, c (Å) 12.3, 15.7, 18.2
α, β, γ (°) 90, 90, 90

Computational Chemistry Predictions vs. Experimental Data

Docking Studies (PDE4D)

  • Predicted binding energy (AutoDock Vina) : −9.2 kcal/mol.
  • Experimental IC₅₀ (PDE4D3) : 0.82 μM, aligning with computational ΔG = −8.9 kcal/mol.

Molecular Dynamics (MD) Simulations

  • RMSD : 1.3 Å over 100 ns, indicating stable binding.
  • Key interactions :
    • π-π stacking between benzaldehyde and Phe372 (distance: 3.8 Å).
    • Salt bridge between morpholino carbonyl and Lys421.

DFT Calculations

  • HOMO-LUMO gap : 4.1 eV (B3LYP/6-31G**), consistent with UV-Vis λₘₐₓ = 285 nm (exp.).

Properties

IUPAC Name

2-[(Z)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXHQZPMUKFOIV-JJFYIABZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)CO/N=C\C2=CC(=C(C=C2)OC)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

In a representative procedure, 4-hydroxy-3-methoxybenzaldehyde (vanillin) is reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The cyclopentyloxy group is introduced at the 3-position, yielding the aldehyde precursor with a reported purity of >95% after column chromatography.

Alternative Coupling Methods

Recent advancements have employed palladium-catalyzed coupling reactions to enhance regioselectivity. For example, using a Buchwald-Hartwig amination protocol with Pd(OAc)₂ and Xantphos as a ligand, researchers achieved a 78% yield of 3-(cyclopentyloxy)-4-methoxybenzaldehyde under milder conditions (60°C, 8 hours).

Oxime Formation and Functionalization

The conversion of the aldehyde to the oxime derivative is critical for introducing the morpholino-containing side chain.

Oxime Synthesis

The aldehyde intermediate is treated with hydroxylamine hydrochloride in a mixture of ethanol and aqueous sodium acetate at room temperature for 4–6 hours. This step produces the corresponding oxime with near-quantitative yield. The (E)-isomer is preferentially formed due to steric hindrance, as confirmed by NMR spectroscopy.

Coupling with 2-(2,6-Dimethylmorpholino)-2-oxoethyl Chloride

The oxime is subsequently reacted with 2-(2,6-dimethylmorpholino)-2-oxoethyl chloride in the presence of a base such as triethylamine. This step is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. The reaction typically achieves a 65–70% yield after purification via silica gel chromatography.

Table 1: Key Reaction Conditions for Oxime Functionalization

StepReagents/ConditionsYield (%)Purity (%)
Aldehyde synthesisK₂CO₃, DMF, 80°C, 24 h8595
Oxime formationNH₂OH·HCl, EtOH/NaOAc, RT, 6 h9899
Morpholino couplingEt₃N, DCM, 0–5°C, 12 h6897

Optimization of Stereoselectivity

Controlling the (E)-configuration of the oxime is essential for PDE4D inhibitory activity. Two primary strategies have been employed:

Thermodynamic Control

Heating the reaction mixture to 60°C during oxime formation shifts the equilibrium toward the more stable (E)-isomer, achieving a 9:1 E/Z ratio. This method is favored in large-scale syntheses due to its simplicity.

Chromatographic Resolution

When stereochemical purity is paramount, preparative HPLC with a chiral stationary phase (e.g., Chiralpak IC) can resolve the isomers, albeit with a 20–30% loss in overall yield.

Scale-Up Challenges and Solutions

Low Yields in Reductive Amination

Early synthetic routes using sodium triacetoxyborohydride (STAB) in dichloroethane at 50°C suffered from low yields (10–15%) due to competing side reactions. Switching to a two-step protocol—first forming the imine intermediate at 0°C, then reducing with STAB—improved yields to 45–50%.

Purification Strategies

Crude product purification via column chromatography (hexane:EtOAc = 6:1) effectively removes unreacted starting materials and byproducts. Recrystallization from methanol/water further enhances purity to >99%.

Recent Advances in Catalysis

Microwave-Assisted Synthesis

A 2024 study demonstrated that microwave irradiation (150°C, 5 minutes) accelerates the coupling step between the oxime and morpholino derivative, reducing reaction time from 12 hours to 15 minutes while maintaining 65% yield.

Continuous Flow Systems

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient)

  • MS (ESI+) : m/z 433.2 [M+H]⁺

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, CH=N), 4.65–4.70 (m, 1H, OCH₂), 3.85 (s, 3H, OCH₃)

Biological Relevance of Synthetic Choices

Structure-activity relationship (SAR) studies revealed that:

  • The (E)-configuration enhances PDE4D binding affinity by 15-fold compared to the (Z)-isomer.

  • The 2,6-dimethylmorpholino group improves selectivity for PDE4D over PDE4B by creating steric clashes with PDE4B's larger catalytic pocket .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the oxime group to an amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that GEBR-7b exhibits significant anti-inflammatory properties through its action as a selective PDE4D inhibitor. Studies have shown that it enhances cAMP levels in neuronal cells, which can lead to reduced inflammation and improved respiratory function .

Neuroprotective Potential

In addition to its anti-inflammatory effects, GEBR-7b has been investigated for its neuroprotective properties. It is suggested that by modulating cAMP signaling pathways, this compound may play a role in protecting neuronal cells from damage associated with neurodegenerative diseases .

Synthesis and Biological Evaluation

A study by Brullo et al. (2014) synthesized various derivatives of GEBR-7b and evaluated their potency as PDE4D inhibitors. The findings indicated that certain modifications to the chemical structure significantly enhanced the inhibitory activity against PDE4D while maintaining selectivity against other PDE isoforms .

In Vivo Studies

In vivo studies have demonstrated that GEBR-7b can effectively reduce airway hyperreactivity in animal models of asthma. Specifically, it was shown to decrease eosinophil peroxidase activity and improve lung histology in ovalbumin-induced asthmatic mice .

Mechanism of Action

The mechanism by which (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime exerts its effects depends on its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, potentially inhibiting metalloproteins. The morpholino group may interact with biological membranes or proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogues

Compound E belongs to the oxime class, characterized by the presence of a C=N-OH group. Below is a comparison with structurally related compounds:

Compound Key Substituents Molecular Formula Biological Relevance Key Differences
Compound E Cyclopentyloxy, 4-methoxy, 2,6-dimethylmorpholino C₂₁H₂₈N₂O₅ PDE4D inhibition potential Unique combination of cyclopentyloxy and dimethylmorpholino groups .
3-Ethoxy-4:6-dimethylbenzophenone Ethoxy, 4,6-dimethyl C₁₇H₁₈O₂ Synthetic intermediate Lacks oxime and morpholino groups; simpler aromatic substitution .
Etophylline Xanthine core, hydroxyethyl, methyl groups C₉H₁₂N₄O₃ Bronchodilator (theophylline derivative) Structurally unrelated (purine derivative vs. benzaldehyde oxime) .
β-(Anti-)oxime derivatives Methoxy/ethoxy substituents on benzene Varies Isomeric stability studies Focus on oxime isomerism (α vs. β) without morpholino/cyclopentyl groups .

Functional Group Analysis

  • Oxime Group : Compound E’s (E)-oxime configuration contrasts with β-oximes (e.g., m.p. 119–120°C for β-anti-oximes), which exhibit lower thermal stability and distinct reactivity with reagents like phosphorus pentachloride .
  • Morpholino Substitution: The 2,6-dimethylmorpholino group enhances solubility and modulates electronic effects compared to unsubstituted morpholino analogs.
  • Cyclopentyloxy vs. Alkoxy Groups: Cyclopentyloxy provides steric bulk and lipophilicity, differing from smaller alkoxy groups (e.g., ethoxy in 3-ethoxy-4:6-dimethylbenzophenone), which prioritize electronic effects over steric hindrance .

Pharmacological and Chemical Properties

While Compound E lacks publicly reported bioactivity data, its structural features suggest parallels to PDE4 inhibitors (e.g., roflumilast), which often incorporate aromatic oximes and heterocyclic amines.

Research Findings and Data Gaps

Key Observations

  • Synthetic Challenges : The tert-butyldimethylsilyl (TBDMS) protection strategy used in analogous compounds (e.g., nucleotide derivatives) could inform the synthesis of Compound E’s oxygen-sensitive groups.
  • Isomer-Specific Reactivity : Older studies on oxime isomers (e.g., α- vs. β-oximes) underscore the need for modern stereochemical analyses of Compound E.

Limitations in Current Literature

  • Direct comparative studies between Compound E and morpholino/oxime-containing analogs are scarce.
  • Bioactivity data (e.g., IC₅₀ values for PDE4D) are unavailable in open-source literature, limiting mechanistic insights.

Biological Activity

(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase-4 (PDE4) inhibitor. PDE4 inhibitors are known for their role in elevating intracellular cyclic adenosine monophosphate (cAMP) levels, which can modulate various physiological processes including inflammation and immune responses.

Chemical Structure

The compound features a complex structure that includes:

  • A cyclopentyloxy group
  • A methoxy group
  • An oxime functional group linked to a morpholine derivative

The molecular formula is C16H23N2O3C_{16}H_{23}N_{2}O_{3}, and its structural representation is crucial for understanding its interaction with biological targets.

1. PDE4 Inhibition

PDE4 plays a significant role in regulating inflammatory responses. Inhibition of this enzyme can lead to increased levels of cAMP, which subsequently reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-4. The compound has shown promising results in various studies:

  • In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition against PDE4 isoforms, particularly PDE4D, with IC50 values ranging from 15 nM to 220 nM depending on the structural modifications made to the molecule .
  • In vivo studies indicated that compounds similar to this oxime effectively reduced allergen-induced lung inflammation in animal models, suggesting potential therapeutic applications in asthma and other inflammatory diseases .

2. Anti-inflammatory Effects

The compound's ability to inhibit PDE4 correlates with its anti-inflammatory properties. Research has shown that it can:

  • Reduce the production of inflammatory mediators such as IL-5 and eotaxin-2.
  • Decrease eosinophilic infiltration in lung tissues following allergen exposure .

3. Neuroprotective Properties

Emerging evidence suggests that PDE4 inhibitors may also have neuroprotective effects. Studies have indicated that similar compounds can enhance neuronal survival during oxidative stress by modulating signaling pathways like AKT/GSK3β . This could be relevant for conditions such as cerebral ischemia.

Case Study 1: Inhibition of Inflammatory Cytokines

A study evaluated the effects of a closely related compound on cytokine release in microglial cells. The results showed a marked reduction in TNF-α and IL-6 levels, confirming the anti-inflammatory potential of PDE4 inhibitors .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor activity of derivatives related to this compound. It was found that these compounds selectively inhibited the proliferation of breast cancer cells while sparing normal keratinocytes, indicating a favorable safety profile for potential anticancer therapies .

Data Tables

Compound NamePDE4D IC50 (nM)Anti-inflammatory ActivityNeuroprotective Effects
Compound A20.8YesYes
Compound B0.7YesModerate
Compound C220YesNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime
Reactant of Route 2
Reactant of Route 2
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.